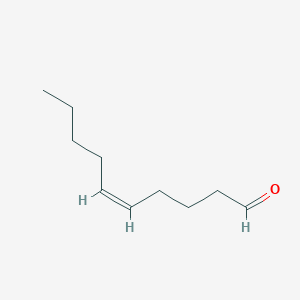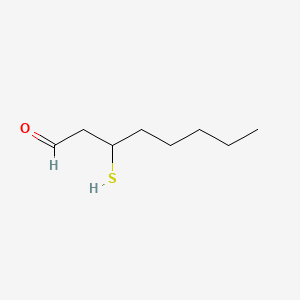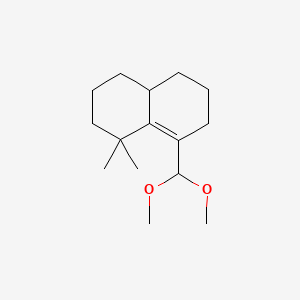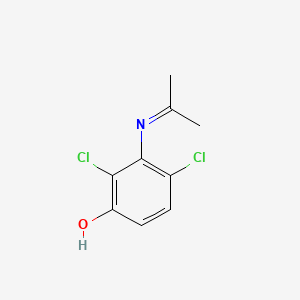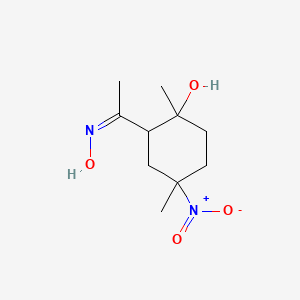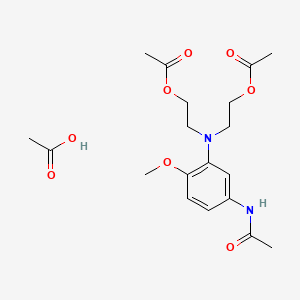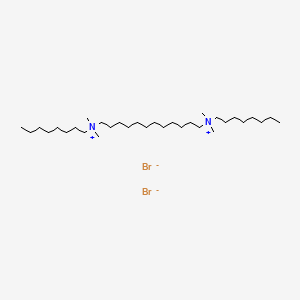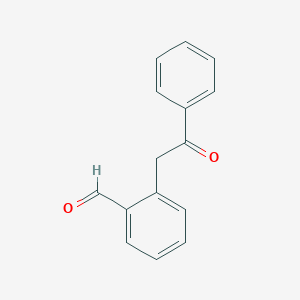
2-Formylbenzyl phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylbenzyl phenyl ketone is an organic compound with a unique structure that combines a formyl group, a benzyl group, and a phenyl ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzyl phenyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process by providing a stable and reusable catalytic surface.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylbenzyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Formylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formylbenzyl phenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-formylbenzyl phenyl ketone involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be harnessed to inhibit specific enzymes or modify proteins, making the compound useful in drug design and biochemical research.
Comparación Con Compuestos Similares
Benzyl phenyl ketone: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
2-Formylbenzoic acid: Contains a carboxylic acid group instead of a ketone, leading to different reactivity and applications.
Phenylacetone: Similar structure but with a methyl group instead of a formyl group, resulting in different chemical properties.
Uniqueness: 2-Formylbenzyl phenyl ketone is unique due to the presence of both a formyl group and a phenyl ketone, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
5669-11-4 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-phenacylbenzaldehyde |
InChI |
InChI=1S/C15H12O2/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
YSEUKWUDSZBMMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


